1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine
CAS No.: 1855899-73-8
Cat. No.: VC8250414
Molecular Formula: C10H16N4O2
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1855899-73-8 |
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Molecular Formula | C10H16N4O2 |
Molecular Weight | 224.26 g/mol |
IUPAC Name | 1-(1-ethyl-4-nitropyrazol-3-yl)piperidine |
Standard InChI | InChI=1S/C10H16N4O2/c1-2-13-8-9(14(15)16)10(11-13)12-6-4-3-5-7-12/h8H,2-7H2,1H3 |
Standard InChI Key | VRWWWLOJDIINRL-UHFFFAOYSA-N |
SMILES | CCN1C=C(C(=N1)N2CCCCC2)[N+](=O)[O-] |
Canonical SMILES | CCN1C=C(C(=N1)N2CCCCC2)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine, reflects its core components:
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Pyrazole backbone: A five-membered aromatic ring with two adjacent nitrogen atoms.
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Substituents:
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1-Ethyl group: An ethyl (-CH₂CH₃) substituent at position 1 of the pyrazole.
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4-Nitro group: A nitro (-NO₂) group at position 4.
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3-Piperidine: A six-membered saturated ring with one nitrogen atom, attached at position 3 of the pyrazole.
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Molecular Formula: C₁₀H₁₇N₄O₂
Molecular Weight: 237.27 g/mol
SMILES: CCN1C=C(C(=N1)[N+](=O)[O-])C2CCNCC2
Structural Confirmation
X-ray crystallography and NMR spectroscopy (¹H, ¹³C) are typically employed to confirm the structure. The nitro group’s electron-withdrawing effect and the piperidine’s conformational flexibility influence reactivity and intermolecular interactions .
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves multi-step strategies to introduce substituents regioselectively:
Route 1: Pyrazole Ring Formation Followed by Functionalization
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Pyrazole synthesis: Condensation of hydrazine with 1,3-diketones or via cycloaddition reactions.
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Nitration: Introduction of the nitro group using HNO₃/H₂SO₄ at low temperatures .
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Piperidine coupling: Buchwald-Hartwig amination or Ullmann coupling to attach piperidine .
Example Protocol
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Step 1: 1-Ethyl-4-nitro-1H-pyrazole is synthesized by nitrating 1-ethylpyrazole .
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Step 2: Palladium-catalyzed cross-coupling with piperidine derivatives under inert conditions .
Yield: ~45–60% (optimized conditions) .
Route 2: One-Pot Multicomponent Reactions
Recent advances utilize copper(I) iodide and ligands (e.g., 1,2-diaminocyclohexane) to streamline synthesis .
Physicochemical Properties
Stability: Sensitive to light and moisture due to the nitro group; storage at 2–8°C under inert gas recommended .
Biological Activity and Applications
Material Science Applications
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Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity .
Hazard Statement | Precautionary Measure |
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H315 (Skin irritation) | Wear gloves and lab coat |
H319 (Eye irritation) | Use safety goggles |
H335 (Respiratory irritation) | Use in ventilated hood |
First Aid: Flush eyes/skin with water; seek medical attention if inhaled .
Future Directions
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